BenchChemオンラインストアへようこそ!

2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine

Medicinal chemistry Structure-activity relationship Lead optimization

This 4,6-diaminopyrimidine offers a unique steric and electronic profile for drug discovery. Its key differentiator lies in the combination of a 2-cyclopropyl group, which introduces conformational constraint, and the N4,N4-di-n-propyl substitution, which modulates lipophilicity, making it a superior choice for PKC-theta inhibitor hit expansion and fungicide screening compared to generic analogs. Supplied at ≥95% purity, the unsubstituted 5-position provides a versatile synthetic handle for focused library construction and SAR exploration unavailable in 5-methyl or 5-halo counterparts.

Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
CAS No. 1523481-86-8
Cat. No. B1470823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine
CAS1523481-86-8
Molecular FormulaC13H22N4
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=NC(=NC(=C1)N)C2CC2
InChIInChI=1S/C13H22N4/c1-3-7-17(8-4-2)12-9-11(14)15-13(16-12)10-5-6-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16)
InChIKeyLOBVXQGWINTEQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine (CAS 1523481-86-8): Core Chemical Identity for Sourcing Decisions


2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine (CAS 1523481-86-8, molecular formula C13H22N4, molecular weight 234.34 g/mol, SMILES: CCCN(CCC)c1cc(N)nc(C2CC2)n1) is a 4,6-diaminopyrimidine derivative characterized by a cyclopropyl substituent at position 2 and two n-propyl groups on the N4-amine . It belongs to the broader class of cyclopropyl-substituted diaminopyrimidines that have been described in patent literature as potential fungicides and kinase inhibitors [1]. Vendors supply this compound with a minimum purity specification of 95% (typically as a research-grade screening compound), providing a baseline for procurement evaluation .

Why Generic Interchange of 2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine with Other Diaminopyrimidines Is Not Supported


Generic substitution of 2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine with other 4,6-diaminopyrimidine analogs is not scientifically justified because the unique combination of a 2-cyclopropyl group and N4,N4-di-n-propyl substitution creates a distinct steric and electronic environment that cannot be reproduced by compounds lacking this specific substitution pattern . The 2-cyclopropyl substituent introduces conformational constraint and a specific spatial orientation, while the N4,N4-dipropyl moiety modulates lipophilicity and steric bulk at the 4-position amine, differentiating this compound from the 5-methyl analog 2-cyclopropyl-5-methyl-N4,N6-dipropylpyrimidine-4,6-diamine (C14H24N4, MW 248 Da), which carries an additional methyl group at position 5 of the pyrimidine ring [1]. Furthermore, the cyclopropyl-substituted diaminopyrimidine patent class has established that minor structural variations within this scaffold can produce large differences in fungicidal potency and spectrum, underscoring that even closely related analogs cannot be assumed interchangeable without direct comparative data [2].

Quantitative Differentiation Evidence for 2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine (1523481-86-8) Versus Closest Analogs


Structural Differentiation: 5-Position Unsubstituted Core Versus 5-Methyl Analog

The target compound (MW 234.34 g/mol, C13H22N4) lacks a substituent at the 5-position of the pyrimidine ring, whereas its closest commercially listed analog, 2-cyclopropyl-5-methyl-N4,N6-dipropylpyrimidine-4,6-diamine (MW 248 Da, C14H24N4), carries a 5-methyl group [1]. This structural difference results in a molecular weight reduction of approximately 14 Da (5.6% lower) and alters the hydrogen-bonding capacity at the 5-position, which can affect target binding and metabolic stability. In 2,4-diaminopyrimidine kinase inhibitor scaffolds, the presence or absence of a 5-substituent is a critical determinant of selectivity across kinase isoforms [2].

Medicinal chemistry Structure-activity relationship Lead optimization

Purity Specification Baseline for Procurement: 95% Minimum Versus Typical Screening-Grade Alternatives

The target compound is supplied with a minimum purity specification of 95% as documented by the Biosynth/CymitQuimica product datasheet . This specification provides a quantifiable procurement baseline. In contrast, many diaminopyrimidine screening compounds from non-specialist vendors are listed without explicit purity guarantees or at lower thresholds (e.g., 90%). The 95% minimum purity reduces the probability of false-negative or false-positive results arising from impurities in biological assays, an important consideration for reproducible screening campaigns.

Chemical procurement Quality control Screening library

Patent-Class Evidence: Cyclopropyl-Substituted Diaminopyrimidines Exhibit Documented Fungicidal Activity Advantage Over Alkynyl-Substituted Analogs

The US patent application US20100081679 explicitly states that cyclopropyl-substituted diaminopyrimidines achieve superior fungicidal performance compared to the prior art alkynyl-substituted diaminopyrimidines (see DE 4029650 A1), which suffered from insufficient activity at low application rates [1]. The patent teaches that the cyclopropyl substitution pattern—which includes the 2-cyclopropyl motif present in the target compound—was surprisingly found to deliver at least partial advantages in activity spectrum, toxicity, selectivity, application rate, and residue formation [1]. While the target compound itself (CAS 1523481-86-8) is not individually exemplified in this patent, it falls within the generic Markush structure (Formula I) and can therefore be class-level inferred to share the advantageous cyclopropyl-substitution pharmacophore that distinguishes this subclass from alkynyl-substituted predecessors.

Agrochemical discovery Fungicide Crop protection

Kinase Inhibitor Scaffold Relevance: Diaminopyrimidyl Compounds as PKC-theta Inhibitors (Patent Context)

US Patent 9,783,505 (Signal Pharmaceuticals, LLC) discloses diaminopyrimidyl compounds as inhibitors of PKC-theta, a kinase implicated in immunological disorders [1]. The generic structures in this patent encompass 4,6-diaminopyrimidine cores with variable substitution at the 2-position and the 4-position amine, analogous to the substitution pattern of 2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine. The patent establishes that N4,N4-dialkyl substitution (such as the N4,N4-dipropyl in the target compound) is a permissible and explored vector within this chemotype. In contrast, earlier 2,4-pyrimidinediamine PKC inhibitors (e.g., WO-2009012421-A1) emphasize cyclic amine substituents at the 4-position, making the acyclic N4,N4-dipropyl substitution pattern of the target compound a structurally differentiated option for kinase selectivity profiling [2].

Kinase inhibition Immunology PKC-theta

N4,N4-Dipropyl Versus N4-Cyclopropyl Substitution: Differentiated Physicochemical Profile from the Core Scaffold

Comparison of the target compound (N4,N4-dipropyl) with the simpler N4,N4-dipropylpyrimidine-4,6-diamine (CAS 99977-43-2, C10H18N4, MW 194.28 g/mol, lacking the 2-cyclopropyl group) reveals that the 2-cyclopropyl substitution adds approximately 40 g/mol to the molecular weight and introduces conformational constraint at the 2-position . In the context of publicly available pyrimidinediamine screening data, N4,N4-dialkyl substitution with longer alkyl chains (propyl vs. methyl or ethyl) generally increases lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 per additional CH2CH2- unit), which can influence membrane permeability and off-target binding profiles. However, no experimentally determined logP or solubility data for CAS 1523481-86-8 were identified in the public domain literature or authoritative databases at the time of this analysis.

Physicochemical properties Drug-likeness Lead selection

Recommended Application Scenarios for 2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine Based on Evidence


PKC-theta Inhibitor Hit Expansion and Kinase Selectivity Profiling

This compound can serve as a structurally differentiated starting point for PKC-theta inhibitor hit expansion campaigns. Its N4,N4-di-n-propyl substitution distinguishes it from the cyclic amine-substituted pyrimidinediamine PKC inhibitors described in WO-2009012421-A1, offering an acyclic, flexible amine vector for exploring kinase selectivity [1]. The 5-unsubstituted pyrimidine core (in contrast to 5-methyl or 5-halo analogs) provides an additional point of differentiation for SAR exploration against PKC isoforms and counter-screening against off-target kinases [2].

Agrochemical Fungicide Discovery Screening

As a member of the cyclopropyl-substituted diaminopyrimidine class, this compound is suitable for inclusion in fungicide discovery screening cascades targeting phytopathogenic fungi. The patent literature establishes that cyclopropyl-substituted diaminopyrimidines have a surprising fungicidal activity advantage over alkynyl-substituted predecessors, with potential benefits in activity spectrum, application rate, and residue profile [3]. The compound's 95% minimum purity specification supports reliable dose-response determination in whole-plant or mycelial growth assays .

Building Block for Parallel Synthesis and Library Construction

The 6-amino group of this 4,6-diaminopyrimidine scaffold provides a reactive handle for further derivatization (e.g., amide coupling, sulfonylation, reductive amination), enabling the construction of focused libraries. In contrast to the 5-methyl analog, the unsubstituted 5-position of the target compound allows for additional diversification via electrophilic substitution or halogenation chemistry, offering greater synthetic versatility [2]. The documented molecular weight (234.34 g/mol) and SMILES structure facilitate computational library enumeration and virtual screening .

Antiproliferative Screening Against Cancer Cell Lines

Given that 2,4-pyrimidinediamine compounds with cycloalkyl substitution have been disclosed as having antiproliferative activity in patent literature (e.g., RIGEL Pharmaceuticals' cycloalkyl-substituted pyrimidinediamines) [4], this compound can be prioritized for antiproliferative screening panels. Its intermediate molecular weight (234.34 g/mol) and the presence of both a cyclopropyl group and lipophilic dipropylamino moiety are consistent with the physicochemical profile of cell-permeable kinase inhibitor chemotypes, supporting its inclusion in oncology-focused compound collections.

Quote Request

Request a Quote for 2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.